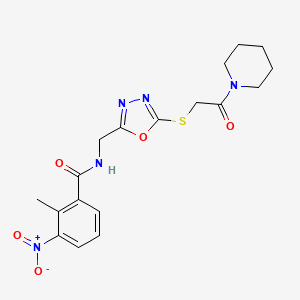
Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-5-nitrothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a thiophene ring, a carboxamide group, a nitro group, and an ester group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The isoxazole and thiophene rings would likely contribute to the rigidity of the molecule, while the carboxamide, nitro, and ester groups could participate in various intermolecular interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the nitro group could potentially be reduced to an amine, the ester could be hydrolyzed to a carboxylic acid, and the isoxazole ring could undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its complex structure and the presence of various functional groups. For example, it might have a relatively high molecular weight and could be expected to have significant polar character due to the presence of the carboxamide, nitro, and ester groups .Scientific Research Applications
Medicinal Chemistry and Biological Applications
Compounds structurally related to Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-5-nitrothiophene-3-carboxylate have been explored for their biological activities. For instance, derivatives of thiazole and isoxazole have been synthesized for potential antimicrobial applications and as part of efforts to develop novel therapeutic agents. The focus on these heterocyclic compounds stems from their versatility and efficacy in various biological roles, highlighting the ongoing interest in exploring their potential across different biological targets and diseases (Desai et al., 2007).
Synthesis and Material Science
In the realm of material science and synthetic chemistry, efforts have been made to develop efficient synthetic routes and explore the physicochemical properties of related compounds. For example, the regioselective synthesis of thiazoles via cyclization demonstrates the synthetic flexibility and potential application of these molecules in creating materials with specific electronic or photophysical properties (Singh et al., 2022). Additionally, the study of corrosion inhibitors for industrial applications showcases the practical material science applications of such derivatives, underlining their importance beyond purely biological contexts (Dohare et al., 2017).
Electropolymerization and Electrochromic Applications
The development and characterization of polymers based on carbazole derivatives point to the advanced applications of these compounds in electrochromic devices and materials. Such studies not only highlight the innovative use of these molecules in creating smart materials but also contribute to the understanding of their electronic and optical properties, which are crucial for the development of next-generation technologies (Hu et al., 2013).
Properties
IUPAC Name |
ethyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-5-nitrothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O6S/c1-3-27-18(24)11-8-13(22(25)26)29-17(11)20-16(23)14-9(2)28-21-15(14)10-6-4-5-7-12(10)19/h4-8H,3H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPWVVIJNAQPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2467797.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2467799.png)


![N-(butan-2-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2467805.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2467808.png)
![1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one](/img/structure/B2467809.png)

![(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid](/img/no-structure.png)

![2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B2467814.png)


